molecular formula C12H8N2O2 B13636221 3-(Furan-2-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile

3-(Furan-2-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile

Cat. No.: B13636221
M. Wt: 212.20 g/mol
InChI Key: YHVSFLLDJMKBBN-UHFFFAOYSA-N
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Description

3-(Furan-2-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile is a heterocyclic organic compound that features both furan and pyridine rings. These structures are known for their significant roles in medicinal chemistry and organic synthesis due to their unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Furan-2-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile typically involves multicomponent reactions. One common method includes the reaction of 1,3-di(pyridin-2-yl)propane-1,3-dione with aryl aldehydes and cyclohexyl isocyanide . This catalyst-free, one-pot synthesis is efficient and yields polysubstituted furans.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of multicomponent reactions and the use of readily available starting materials suggest that scalable production is feasible with appropriate optimization of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-(Furan-2-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Brominated or nitrated furan derivatives.

Mechanism of Action

The mechanism of action of 3-(Furan-2-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile involves its interaction with various molecular targets. The furan and pyridine rings can engage in π-π stacking interactions with biological macromolecules, influencing their activity. Additionally, the nitrile group can form hydrogen bonds with active sites of enzymes, modulating their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Furan-2-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile is unique due to its combination of furan and pyridine rings, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable scaffold in the design of new compounds with potential therapeutic applications.

Properties

Molecular Formula

C12H8N2O2

Molecular Weight

212.20 g/mol

IUPAC Name

3-(furan-2-yl)-3-oxo-2-pyridin-3-ylpropanenitrile

InChI

InChI=1S/C12H8N2O2/c13-7-10(9-3-1-5-14-8-9)12(15)11-4-2-6-16-11/h1-6,8,10H

InChI Key

YHVSFLLDJMKBBN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C(C#N)C(=O)C2=CC=CO2

Origin of Product

United States

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